molecular formula C8H6O2 B14662914 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- CAS No. 51985-12-7

2,5-Cyclohexadiene-1,4-dione, 2-ethenyl-

Cat. No.: B14662914
CAS No.: 51985-12-7
M. Wt: 134.13 g/mol
InChI Key: PEBDGSFQVVAAEU-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-ethenyl-, is a synthetic quinone derivative of interest in medicinal chemistry and chemical biology research. Compounds based on the 2,5-cyclohexadiene-1,4-dione (para-benzoquinone) core are known to exhibit significant biological activity . Specifically, related quinone derivatives have been studied for their potent antiproliferative properties, demonstrating the ability to induce apoptosis in human cancer cell lines, such as melanoma . The mechanism of action for this class of compounds often involves the induction of programmed cell death mediated by caspase activation and the cleavage of key proteins like poly-(ADP-ribose)-polymerase (PARP) . Furthermore, the reactivity of the quinone moiety can lead to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects and making it a candidate for investigating new anticancer agents . Naturally occurring benzoquinones also play a role in plant defense as essential antibacterial substances, suggesting potential research applications in microbiology . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

51985-12-7

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

2-ethenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H6O2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2

InChI Key

PEBDGSFQVVAAEU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=O)C=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclohexadiene with an oxidizing agent to introduce the ketone groups. The ethenyl group can be introduced through a subsequent reaction with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-oxidation and to maintain the integrity of the ethenyl group.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Alkylating agents: Such as alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more complex quinones, while reduction can yield cyclohexadiene derivatives with hydroxyl groups.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains . These keto groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

The biological and chemical properties of quinones are highly dependent on substituent groups. Below is a comparative analysis of 2-ethenyl-1,4-benzoquinone with key analogs:

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Source
2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- 2-ethenyl (CH₂=CH-) C₈H₈O₂ 136.15 4754-26-1 Likely redox-active; limited data
2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl 2,5-dimethyl C₈H₈O₂ 136.15 137-18-8 IR spectral data available; used as a reference standard
2,5-Cyclohexadiene-1,4-dione, 2-ethyl 2-ethyl (CH₂CH₃) C₈H₁₀O₂ 138.16 Not provided Cytotoxic (IC₅₀: 23.4–45.8 µg/mL)
2,5-Cyclohexadiene-1,4-dione, 2-chloro- 2-chloro C₆H₃ClO₂ 142.55 695-99-8 Higher vapor pressure; reactive halogen substituent
2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime) Benzoyloxime groups C₂₀H₁₄N₂O₄ 346.30 120-52-5 Industrial use (rubber vulcanization)
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro) increase electrophilicity, enhancing reactivity in nucleophilic additions . Hydrophobic substituents (e.g., ethyl, methyl) improve membrane permeability, correlating with cytotoxicity in cancer cell lines .
  • Thermodynamic Data :
    The 2,6-dichloro derivative exhibits vapor pressures of 82.99 kPa at 518.60 K and 202.64 kPa at 548.29 K , indicating volatility under elevated temperatures .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-ethenyl-2,5-cyclohexadiene-1,4-dione?

  • Methodological Answer : Synthesis often involves multi-component reactions under controlled conditions. For example, analogous quinones can be synthesized via Michael addition followed by cycloaddition reactions. A documented approach uses dichloromethane as a solvent at room temperature, yielding products in 75–80% efficiency. Key steps include activating intermediates (e.g., zwitterionic species) and optimizing reaction time (~10 hours) to minimize side products .

Q. How can researchers characterize the electronic properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry are critical for analyzing redox behavior. Computational methods (e.g., DFT calculations) can predict HOMO-LUMO gaps and electron affinity. For structural validation, X-ray crystallography or NMR (1H/13C) should be employed, referencing spectral libraries from authoritative databases like NIST .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : Due to its quinoid structure, the compound is prone to oxidation. Store under inert gas (N₂ or Ar) at –20°C in anhydrous solvents like tetrahydrofuran or dimethyl sulfoxide. Avoid prolonged exposure to light or moisture to prevent degradation .

Advanced Research Questions

Q. How do substituents (e.g., ethenyl groups) influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : The ethenyl group enhances electron-deficient character, making the compound a potent dienophile. Kinetic studies using variable-temperature NMR can track reaction rates with dienes. Compare activation energies with non-substituted analogs to quantify electronic effects .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or isomerism. Use high-purity samples (>98%) and orthogonal techniques:

  • Mass spectrometry (high-resolution) confirms molecular weight.
  • 2D NMR (COSY, HSQC) resolves overlapping signals.
  • Cross-validate with computational simulations (e.g., Gaussian) to assign peaks accurately .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding affinities to enzymes like NAD(P)H:quinone oxidoreductase. Validate predictions with in vitro assays measuring IC₅₀ values and kinetic parameters .

Q. What are the challenges in scaling up its synthesis for mechanistic studies?

  • Methodological Answer : Scaling requires optimizing catalyst loadings and purification steps. For example, column chromatography may fail at larger scales; switch to recrystallization or flash distillation. Monitor batch consistency via HPLC and adjust reaction stoichiometry to suppress by-products .

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